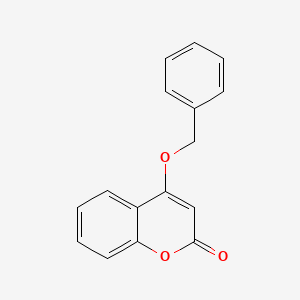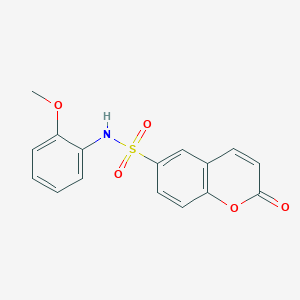
3-(2-chlorophenyl)-N-(3-fluorophenyl)acrylamide
説明
3-(2-chlorophenyl)-N-(3-fluorophenyl)acrylamide, also known as CPFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPFA is a member of the acrylamide family, which is known for its diverse biological activities.
科学的研究の応用
Fluorescence Quenching in Protein Studies
Acrylamide derivatives are utilized in fluorescence quenching studies, particularly for probing the exposure of tryptophan residues in proteins. This technique is valuable for monitoring protein conformational changes and enzyme binding. For instance, Eftink and Ghiron (1976) discussed how acrylamide can quench tryptophanyl fluorescence, providing insights into the protein's structure and dynamics. This method is capable of distinguishing the degree of exposure of tryptophan residues in proteins, aiding in understanding protein conformations and interactions (Eftink & Ghiron, 1976).
Applications in Potassium Channel Research
Another significant application is in the study of potassium channels. L'Heureux et al. (2005) identified certain heteroaryl substituted acrylamides as potent KCNQ2 potassium channel openers, contributing to advancements in neurological and cardiovascular therapeutics (L'Heureux et al., 2005).
Corrosion Inhibition Studies
In the field of materials science, acrylamide derivatives are explored for their role in corrosion inhibition. Abu-Rayyan et al. (2022) demonstrated the effectiveness of certain acrylamide derivatives in preventing copper corrosion in nitric acid solutions, highlighting their potential in protecting metals in various industrial applications (Abu-Rayyan et al., 2022).
Antimicrobial and Antibiofilm Properties
Acrylamide derivatives also exhibit antimicrobial activities. Limban, Marutescu, and Chifiriuc (2011) synthesized various acylthioureas with acrylamide and studied their interaction with bacterial cells, showing significant antimicrobial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Insecticidal Agent Development
Research by Rashid et al. (2021) on N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, related to acrylamide chemistry, revealed significant insecticidal efficacy against the cotton leafworm. This opens avenues for developing new insecticides for agricultural use (Rashid et al., 2021).
Sensing and Detection Applications
Acrylamide derivatives have been used in developing sensors. For example, Wang et al. (2008) synthesized a fluorescein-bearing polymer from acrylamide for Fe3+ ion sensing in aqueous solutions, indicating applications in environmental monitoring and water quality assessment (Wang et al., 2008).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-14-7-2-1-4-11(14)8-9-15(19)18-13-6-3-5-12(17)10-13/h1-10H,(H,18,19)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTBOYZODANVBL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)


![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)





![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)
![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)